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Compound of Interest

Compound Name:
2-Bromo-4-isopropyl-

cyclohexanone

Cat. No.: B8514509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-isopropyl-
cyclohexanone, a key intermediate in organic synthesis. The document details its chemical

properties, synthesis, and characteristic reactions, with a focus on its applications in research

and development.

Introduction
2-Bromo-4-isopropyl-cyclohexanone is a halogenated cyclic ketone. Its chemical structure,

featuring a bromine atom at the alpha position to the carbonyl group and an isopropyl

substituent, makes it a versatile reagent for creating complex molecular architectures. The

interplay between the reactive α-bromo ketone moiety and the stereochemistry of the

substituted cyclohexane ring governs its reactivity and makes it a subject of interest in synthetic

and medicinal chemistry.

History and Discovery
While a singular definitive report on the first synthesis of 2-Bromo-4-isopropyl-
cyclohexanone is not prominent in the scientific literature, its existence is a logical

consequence of the extensive research on the α-halogenation of ketones, a fundamental

transformation in organic chemistry that has been explored since the 19th century. The

development and study of related compounds, such as 2-bromocyclohexanone, have been
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crucial in understanding reaction mechanisms like the Favorskii rearrangement. The synthesis

of the 4-isopropyl derivative is a specific example within this broader class of compounds, likely

prepared for the first time as an intermediate in a larger synthetic sequence.

Synthesis of 2-Bromo-4-isopropyl-cyclohexanone
The most direct and common method for the synthesis of 2-Bromo-4-isopropyl-
cyclohexanone is the electrophilic α-bromination of the parent ketone, 4-

isopropylcyclohexanone. This reaction proceeds via an enol or enolate intermediate.

General Experimental Protocol
A precise, published experimental protocol specifically for 2-Bromo-4-isopropyl-
cyclohexanone is not readily available. However, the following procedure, adapted from

standard methods for the α-bromination of cyclohexanones, serves as a reliable guide.

Reaction Scheme: 4-isopropylcyclohexanone + Br₂ → 2-Bromo-4-isopropyl-cyclohexanone
+ HBr

Materials:

4-isopropylcyclohexanone

Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)

A suitable solvent (e.g., methanol, acetic acid, or a chlorinated solvent)

Acid catalyst (e.g., HBr or acetic acid) if using Br₂

Procedure:

Dissolve 4-isopropylcyclohexanone in a suitable solvent in a reaction vessel equipped with a

dropping funnel and a stirrer.

If using molecular bromine, a catalytic amount of acid is typically added to promote

enolization.
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Slowly add a stoichiometric amount of the brominating agent (dissolved in the same solvent)

to the ketone solution with constant stirring at a controlled temperature (often room

temperature or below).

The reaction progress can be monitored by the disappearance of the bromine color.

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of

a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by washing

with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid.

The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the

solvent is removed under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography.

Physical and Chemical Properties
Quantitative experimental data for 2-Bromo-4-isopropyl-cyclohexanone is scarce in the

public domain. The properties listed below are primarily computed values from reputable

chemical databases.

Table 1: Physical and Chemical Properties of 2-Bromo-4-isopropyl-cyclohexanone
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Property Value

Molecular Formula C₉H₁₅BrO

Molecular Weight 219.12 g/mol

XLogP3 (Computed) 2.9

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 1

Exact Mass 218.03063 Da

Topological Polar Surface Area 17.1 Å²

Heavy Atom Count 11

Complexity (Computed) 154

Key Reaction Pathways
The reactivity of 2-Bromo-4-isopropyl-cyclohexanone is dominated by the electrophilic

nature of the carbon atoms adjacent to the carbonyl group and the carbon bearing the bromine

atom.

Favorskii Rearrangement
In the presence of a base, 2-Bromo-4-isopropyl-cyclohexanone is expected to undergo a

Favorskii rearrangement, a hallmark reaction of α-haloketones that leads to ring contraction.

The reaction proceeds through a bicyclic cyclopropanone intermediate.

2-Bromo-4-isopropyl-cyclohexanone Enolate Formation
Base (e.g., OMe⁻)

Cyclopropanone IntermediateIntramolecular SN2 Nucleophilic AttackBase Ring Opening 4-Isopropylcyclopentane-
carboxylic Acid Derivative

Protonation

Click to download full resolution via product page

Caption: The Favorskii rearrangement pathway.
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Elimination and Substitution Reactions
2-Bromo-4-isopropyl-cyclohexanone can also undergo elimination reactions to form α,β-

unsaturated ketones or nucleophilic substitution reactions at the α-carbon. The outcome of

these reactions is highly dependent on the reaction conditions, including the nature of the

base/nucleophile and the solvent.

2-Bromo-4-isopropyl-cyclohexanone

Favorskii Rearrangement

Strong, Nucleophilic Base
(e.g., NaOMe)

Elimination (E2)

Bulky, Non-nucleophilic Base
(e.g., t-BuOK)

Substitution (SN2)

Good Nucleophile, Weak Base
(e.g., I⁻)

Click to download full resolution via product page

Caption: Competing reaction pathways.

Experimental Workflow: Synthesis and Purification
The general workflow for the laboratory preparation of 2-Bromo-4-isopropyl-cyclohexanone
is a multi-step process that requires careful control of reaction conditions and purification

techniques.
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Synthesis

Workup

Purification & Analysis

Dissolve 4-isopropylcyclohexanone
in solvent

Add brominating agent

Monitor reaction

Quench excess bromine

Neutralize acid

Extract with organic solvent

Dry organic layer

Remove solvent

Purify by distillation/chromatography

Characterize by NMR, IR, MS
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Caption: A typical experimental workflow.
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Conclusion
2-Bromo-4-isopropyl-cyclohexanone is a valuable synthetic building block, offering access to

a range of molecular scaffolds through well-established reaction pathways. While its own

history is not extensively documented, its chemical behavior is well understood within the

context of α-haloketone chemistry. This guide provides a foundational understanding for

researchers looking to utilize this compound in their synthetic endeavors.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-isopropyl-
cyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8514509#discovery-and-history-of-2-bromo-4-
isopropyl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b8514509?utm_src=pdf-body
https://www.benchchem.com/product/b8514509#discovery-and-history-of-2-bromo-4-isopropyl-cyclohexanone
https://www.benchchem.com/product/b8514509#discovery-and-history-of-2-bromo-4-isopropyl-cyclohexanone
https://www.benchchem.com/product/b8514509#discovery-and-history-of-2-bromo-4-isopropyl-cyclohexanone
https://www.benchchem.com/product/b8514509#discovery-and-history-of-2-bromo-4-isopropyl-cyclohexanone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8514509?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8514509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

